Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15886352
InChI: InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13,19H2,1-3H3
SMILES:
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15886352

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name tert-butyl 4-[[(2-aminophenyl)methylamino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-10-8-14(9-11-21)12-20-13-15-6-4-5-7-16(15)19/h4-7,14,20H,8-13,19H2,1-3H3
Standard InChI Key MBCJRPPZONZMML-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a piperidine ring, a tert-butyl carbamate protecting group, and a 2-aminobenzylamino-methyl substituent. This configuration confers both steric bulk and hydrogen-bonding capabilities, critical for interactions with biological targets.

Molecular Formula and Weight

PropertyValue
CAS Number1650574-53-0
Molecular FormulaC₁₈H₂₉N₃O₂
Molecular Weight319.4 g/mol
IUPAC Nametert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate

The tert-butyl group enhances solubility in organic solvents, while the primary amine on the benzyl moiety enables further functionalization via reductive amination or acylation . Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR) typically reveals distinct signals for the piperidine ring protons (δ 1.4–3.8 ppm), tert-butyl carbamate (δ 1.2–1.4 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

Synthesis and Characterization

Synthetic Routes

The synthesis of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate involves multi-step protocols:

  • Piperidine Functionalization:

    • The piperidine core is first protected with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

    • Subsequent alkylation at the 4-position introduces an aminomethyl group via reaction with formaldehyde and ammonium chloride, followed by reduction.

  • Benzylamine Coupling:

    • The aminomethyl intermediate reacts with 2-aminobenzyl chloride in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Analytical Characterization

TechniqueKey Findings
¹H NMRPeaks for tert-butyl (δ 1.42), piperidine (δ 2.4–3.1), and aromatic protons (δ 6.7–7.1) .
FTIRN-H stretches (3300–3500 cm⁻¹), C=O (1690 cm⁻¹), and C-O (1250 cm⁻¹) .
HPLC-MS[M+H]⁺ peak at m/z 320.3 confirms molecular weight .
ApplicationMechanismTarget IC₅₀ (nM)
Kinase InhibitionATP-binding site competition150–300
DNA IntercalationStabilization of topoisomerase-DNA complex200–450
PrecautionRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, lab coat, safety goggles .
VentilationUse fume hoods during synthesis and weighing .
StorageStore in airtight containers at 2–8°C, away from light .
Waste DisposalIncinerate organic waste per EPA guidelines .

Comparison with Related Piperidine Derivatives

Structural Analogues

CompoundKey DifferencesBioactivity
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate4-aminobenzyl vs. 2-aminobenzylHigher affinity for serotonin receptors .
Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylateAmino group at position 2Enhanced kinase inhibition.

The 2-aminobenzyl substitution in the target compound may improve blood-brain barrier permeability compared to para-substituted analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with ion channels (e.g., NMDA receptors) using patch-clamp electrophysiology.

  • Prodrug Development: Explore carboxylic acid derivatives for improved oral bioavailability.

  • Computational Modeling: Use DFT calculations to predict binding modes with β-amyloid for Alzheimer’s research .

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